molecular formula C7H7NOS B151810 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine CAS No. 68559-60-4

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Cat. No. B151810
CAS RN: 68559-60-4
M. Wt: 153.2 g/mol
InChI Key: SFNZVNVCJWVPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound that belongs to the class of thienopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of related thienopyridine derivatives has been reported in the literature. For instance, a scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles has been achieved from 2-aminothiophene-3-carboxylate esters. The key step involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization, yielding the desired product in good yield without the need for chromatographic purification . Another synthesis route for a related compound, 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, involves a Vilsmeier reaction and subsequent cyclization steps, leading to the key intermediate of prasugrel, a platelet inhibitor .

Molecular Structure Analysis

The molecular structure of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is characterized by a fused ring system that includes a thiophene ring and a pyridine ring. The presence of the 4-oxo group and the tetrahydro moiety indicates a partially saturated structure, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thienopyridines can undergo various chemical reactions, making them versatile intermediates. For example, the chloro-iodo derivatives of thienopyridines are key intermediates in the synthesis of kinase inhibitors . Additionally, the synthesis of polysubstituted tetrahydrofuro[2,3-c]pyridines through a novel multicomponent reaction demonstrates the reactivity of related compounds, where multiple chemical bonds are formed in a one-pot process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not detailed in the provided papers, the properties of thienopyridines generally include moderate solubility in organic solvents and stability under standard conditions. The presence of heteroatoms such as nitrogen and sulfur in the ring system can also influence the compound's acidity, basicity, and potential for forming hydrogen bonds.

Bioactivity Analysis

The bioactivity of thienopyridine derivatives is of particular interest. Novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production. Several compounds in this class have shown potent inhibitory activity, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine is an important heterocyclic nucleus in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, showing potent results that could lead to future drug development. This class of compounds is a core element in many drug molecules, both in the market and under clinical development (Sangshetti et al., 2014).

Anticancer Activity

Specific derivatives of 4,5,6,7-Tetrahydrothieno-pyridine have been studied for their anticancer properties. The fusion of other nuclei to the tetrahydrothieno-pyridine nucleus enhances pharmacological activities, making these compounds significant in anticancer research (Rao et al., 2018).

Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves various steps, including alkylation, oxidation, and deprotection, showcasing its importance in pharmaceutical manufacturing (Pan Xian-hua, 2011).

Nitric Oxide Synthase Inhibition

Derivatives of 4,5,6,7-tetrahydrothieno pyridine have shown to be potent inhibitors of inducible and neuronal nitric oxide synthase. Their selectivity and potency can be adjusted by modifying the substituents, making them significant in studies related to nitric oxide synthesis (Beaton et al., 2001).

Synthesis of Novel Porphyrins

4-Oxo-4,5,6,7-tetrahydrothieno pyridines have been used in the synthesis of various novel porphyrins with exocyclic rings, indicating their versatility in creating complex organic molecules (Lash et al., 1992).

Rearrangement and Cyclisation Studies

Studies on rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens into thienotetrahydro-pyridines highlight the compound's chemical versatility and potential in synthetic organic chemistry (Mackay & Waigh, 1982).

Domino Reaction Synthesis

1-Aryl-substituted tetrahydrothieno pyridines undergo domino reactions with activated alkynes, forming tetrahydrothieno azocines. This showcases the compound's reactivity and potential for creating diverse chemical structures (Voskressensky et al., 2014).

Anticonvulsant Activities

Derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for anticonvulsant activity, demonstrating significant potential in the development of new treatments for seizures (Ohkubo et al., 1996).

properties

IUPAC Name

6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZVNVCJWVPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

CAS RN

68559-60-4
Record name 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An initially heterogeneous mixture of 4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (13.6 g; 0.069 mole) from Example 5, ethanol (50 ml) and 6 N hydrochloric acid (50 ml) is stirred for 4 hours at room temperature. The reaction mixture is concentrated in vacuo, the residue is made slightly basic by addition of sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol-diisopropyl ether, to give white crystals, M.p.=94° C. Yield: 70%.
Name
4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-thiophen-2-yl-ethyl)-carbamic acid ethyl ester (I-7c: 800 mg, 3.50887 mmol) in POCl3 (10 mL) was reacted with P2O5 (996 mg, 7.0175 mmol). The resulting mixture was stirred at 110° C. for 4 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 180 mg of the product (33.5% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 2
Reactant of Route 2
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 3
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 4
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 5
Reactant of Route 5
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 6
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Citations

For This Compound
3
Citations
W Halczenko, GD Hartman - Synthetic communications, 1996 - Taylor & Francis
Studies Directed Toward the Regioselective Carboxylation of the 4-Oxo-4,5,6,7-Tetrahydrothieno-[3,2-C]pyridine Ring System Page 1 SYNTHETIC COMMUNICATIONS, 26(7), 1363-1370 (1996) STUDIES …
Number of citations: 3 www.tandfonline.com
Y Kim, M Kim, M Park, J Tae, DJ Baek, KD Park… - Molecules, 2015 - mdpi.com
A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, was synthesized from benzylamine or p-methoxybenzylamine in six steps involving successive ring closure to form …
Number of citations: 10 www.mdpi.com
L Zhang, C Wang, J Han, ZB Huang… - The Journal of Organic …, 2016 - ACS Publications
Pd-catalyzed regioselective coupling of β-C(sp 2 )–H bonds in aromatic amines protected by oxalyl amide with carbon monoxide is reported. The reaction could tolerate various …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.